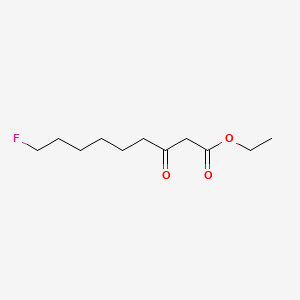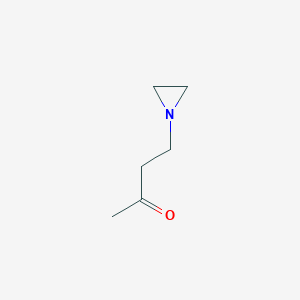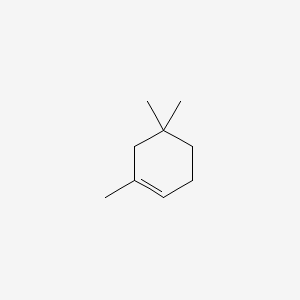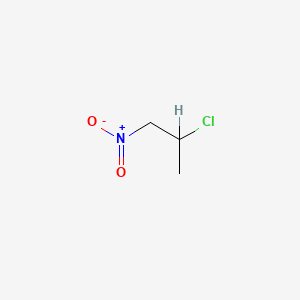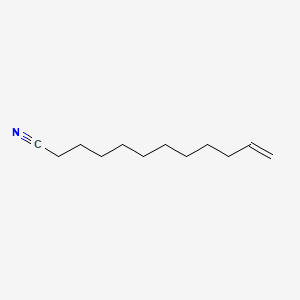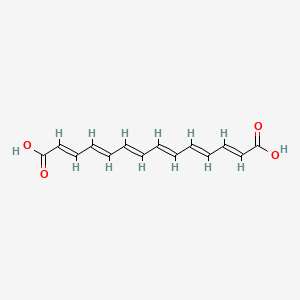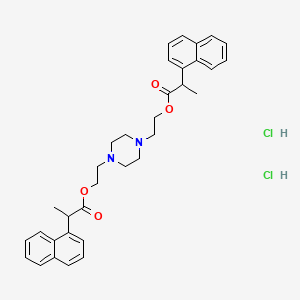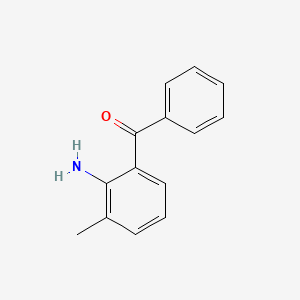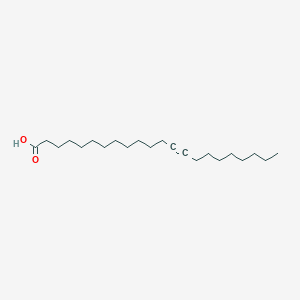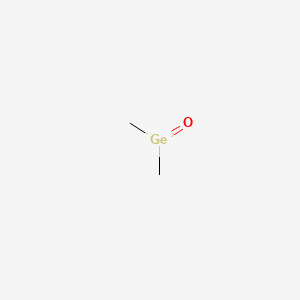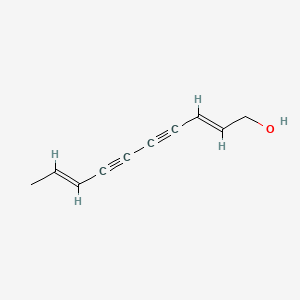
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol
Übersicht
Beschreibung
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol, also known as DYn-2, is a compound that has been studied extensively in scientific research due to its potential applications in various fields. This compound has unique chemical properties that make it an attractive candidate for research in areas such as material science, biotechnology, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol has been studied extensively for its potential applications in various fields. In material science, this compound has been used to create conductive polymers and thin films for electronic devices. In biotechnology, it has been studied for its antibacterial and antifungal properties, as well as its potential as a cancer treatment. In pharmacology, (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol has been shown to have anti-inflammatory and neuroprotective effects.
Wirkmechanismus
The mechanism of action of (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In pharmacology, it has been shown to inhibit the production of inflammatory cytokines and to protect neurons from oxidative stress. In biotechnology, it has been shown to disrupt bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects:
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol has been shown to have various biochemical and physiological effects. In pharmacology, it has been shown to reduce inflammation and oxidative stress, as well as to protect neurons from damage. In biotechnology, it has been shown to have antibacterial and antifungal properties. Additionally, (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol has been shown to have antioxidant properties and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol is its unique chemical properties, which make it an attractive candidate for research in various fields. It is also relatively easy to synthesize and has been shown to be effective in low concentrations. However, one of the limitations of this compound is its potential toxicity, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol. In pharmacology, it could be studied further for its potential as a treatment for inflammatory and neurodegenerative diseases. In biotechnology, it could be used to develop new antibacterial and antifungal agents. Additionally, (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol could be studied for its potential applications in material science, such as in the creation of new electronic devices. Overall, there is much potential for further research on (2E,8E)-deca-2,8-dien-4,6-diyn-1-ol and its applications in various fields.
Eigenschaften
IUPAC Name |
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,8-9,11H,10H2,1H3/b3-2+,9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZYQGMNWZGRPO-VHYPUYLQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC=CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CC#C/C=C/CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,8E)-deca-2,8-dien-4,6-diyn-1-ol | |
CAS RN |
505-98-6 | |
| Record name | 2,8-Decadiene-4,6-diyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



